(2E)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide
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Overview
Description
(2E)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is an organic compound with a complex structure that includes a thiazolidine ring, a chloro-substituted phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide typically involves the condensation of 2-chloro-6-methylaniline with a thiazolidine derivative under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a simpler amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in coatings, adhesives, or other specialized materials.
Mechanism of Action
The mechanism of action of (2E)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide include other thiazolidine derivatives and chloro-substituted phenyl compounds. Examples include:
- (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
- (2E)-N-(2-chloro-6-methylphenyl)-3-ethoxy-2-propenamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H13ClN2O2S |
---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
(2E)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-4-3-5-9(14)13(8)15-10(17)6-12-16(2)11(18)7-19-12/h3-6H,7H2,1-2H3,(H,15,17)/b12-6+ |
InChI Key |
YJXQTIXFPYPQFT-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)/C=C/2\N(C(=O)CS2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C |
Origin of Product |
United States |
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